1-(2-Bromo-5-fluorophenyl)butan-1-amine

Description

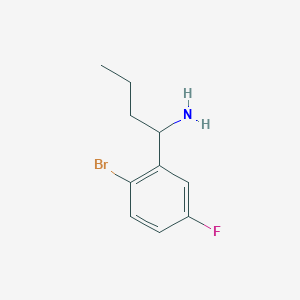

1-(2-Bromo-5-fluorophenyl)butan-1-amine is a halogenated aromatic amine featuring a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, coupled with a butan-1-amine chain. This compound is primarily utilized in medicinal chemistry and materials science as a building block for synthesizing complex molecules, such as kinase inhibitors or fluorinated polymers.

Properties

Molecular Formula |

C10H13BrFN |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

1-(2-bromo-5-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3 |

InChI Key |

PJMNWCPYIXUIRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)butan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)butan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: Researchers use it to study the effects of halogenated amines on biological systems, including their interactions with enzymes and receptors

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Key Comparative Insights:

Molecular Weight and Functional Groups: The trifluoromethoxy analog (C₉H₈BrF₄NO) has the highest molecular weight (318.07 g/mol) due to the bulky -CF₃O- group, which may enhance metabolic stability in drug candidates but complicate synthetic accessibility . The m-tolyl variant (C₁₁H₁₈ClN) is the lightest (199.72 g/mol) and simplest, favoring applications in rapid intermediate synthesis .

Safety and Handling: Most analogs, including the hydrochloride salts, are classified as non-hazardous under standard laboratory conditions.

Applications :

- Fluorinated Polymers : The target compound’s fluorine content supports applications in UV-stable materials, while the cyclopropane-carboxylic acid derivative is more suited for covalent inhibitor design .

- Neuroscience : The difluorophenyl analog’s hydrochloride salt is prioritized for ion channel modulation studies due to improved solubility .

Notes on Methodology and Data Limitations

- Structural Analysis Tools : Crystallographic software such as SHELX and ORTEP-3 are critical for resolving halogenated aromatic systems, though direct data on the target compound’s crystal structure are absent .

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate extrapolation from analogs. Safety profiles assume similarity to structurally related halogenated amines .

Biological Activity

1-(2-Bromo-5-fluorophenyl)butan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms, specifically bromine and fluorine, on the phenyl ring enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 1-(2-Bromo-5-fluorophenyl)butan-1-amine includes a butan-1-amine chain attached to a phenyl group substituted with bromine and fluorine atoms. This configuration is critical for its biological activity, influencing its binding affinity to various receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrF |

| Molecular Weight | 246.12 g/mol |

| Functional Groups | Amine, Aromatic Halides |

Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involved in dopaminergic and adrenergic signaling pathways. Preliminary studies suggest that 1-(2-Bromo-5-fluorophenyl)butan-1-amine could exhibit:

- Receptor Binding: Potential interaction with dopamine and norepinephrine receptors.

- Enzyme Inhibition: Possible inhibition of enzymes related to neurotransmitter metabolism.

Pharmacological Properties

Several studies have explored the pharmacological effects of 1-(2-Bromo-5-fluorophenyl)butan-1-amine. Notable findings include:

- Antibacterial Activity: Similar compounds have demonstrated antibacterial properties against Gram-negative bacteria by inhibiting MreB, a cytoskeletal protein essential for bacterial cell division .

- Anticancer Activity: Compounds structurally related to 1-(2-Bromo-5-fluorophenyl)butan-1-amine have shown significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values ranging from 10 to 33 nM .

- Neuropharmacological Effects: The potential modulation of neurotransmitter systems suggests that this compound might influence mood disorders or neurodegenerative diseases through its action on specific receptors.

Case Study 1: Antibacterial Properties

In a study examining novel MreB inhibitors, compounds structurally similar to 1-(2-Bromo-5-fluorophenyl)butan-1-amine exhibited significant antibacterial activity against Pseudomonas aeruginosa, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Effects

A series of analogs derived from similar amine structures were tested for their effects on tubulin polymerization in cancer cells. The results indicated that these compounds could effectively disrupt microtubule dynamics, leading to apoptosis in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.